Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
Description
Structural Characterization and Nomenclature
The structural elucidation of this compound reveals a complex molecular architecture that combines multiple functional groups within a compact framework. The compound bears the Chemical Abstracts Service registry number 1461708-73-5 and is systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate. The molecular structure can be precisely described through its Simplified Molecular Input Line Entry System representation as CCOC(=O)CC1(CC1)S(=O)(=O)Cl, which clearly delineates the connectivity pattern of all constituent atoms.
The three-dimensional arrangement of atoms within this molecule creates a unique spatial configuration that influences its chemical reactivity. The International Chemical Identifier string provides a standardized representation: InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3, with the corresponding InChIKey being BYWDRAZULDGCEA-UHFFFAOYSA-N. These identifiers serve as universal molecular signatures that enable precise identification and database searching across various chemical information systems.
Table 1: Structural and Physical Properties of this compound
The molecular architecture features a central cyclopropyl ring substituted at the 1-position with both an acetate ester functionality and a chlorosulfonyl group. This substitution pattern creates a quaternary carbon center within the three-membered ring, which significantly influences the compound's reactivity profile. The cyclopropyl moiety contributes substantial ring strain, estimated to be approximately 27.5 kcal/mol for unsubstituted cyclopropane, though substitution effects may modulate this value. The chlorosulfonyl functional group, characterized by the sulfur atom in the +6 oxidation state bonded to two oxygen atoms and one chlorine atom, serves as a highly electrophilic center that readily participates in nucleophilic substitution reactions.
Historical Context in Organosulfur Chemistry
The development of this compound must be understood within the broader historical evolution of organosulfur chemistry, particularly the emergence of sulfur(IV) and sulfur(VI) compounds as versatile synthetic intermediates. The foundational work in organosulfur chemistry dates back to the early development of sulfoxide and sulfone chemistry, which established the fundamental principles governing sulfur-containing functional groups. The chlorosulfonyl functional group, in particular, emerged as a powerful electrophilic moiety capable of diverse chemical transformations.
Chlorosulfonyl isocyanate, first prepared by treating cyanogen chloride with sulfur trioxide, demonstrated the synthetic utility of chlorosulfonyl-containing compounds and established precedents for their use in organic synthesis. This compound, represented by the formula ClSO₂NCO, showcased the dual electrophilic nature inherent to molecules containing chlorosulfonyl groups, with reactivity centers at both the carbon and sulfur atoms. The successful application of chlorosulfonyl isocyanate in beta-lactam synthesis and other heterocycle formations provided important insights into the reactivity patterns that would later influence the development of related chlorosulfonyl compounds.
The historical development of cyclopropane chemistry followed a parallel trajectory, with significant milestones including the discovery of the Simmons-Smith cyclopropanation reaction in 1958. This reaction, involving the treatment of alkenes with diiodomethane in the presence of zinc to form iodomethylzinc iodide, enabled the stereospecific synthesis of cyclopropanes in high yields. The mechanistic understanding of this transformation revealed that the reaction proceeds through a butterfly-shaped transition state in a concerted fashion, establishing fundamental principles for cyclopropane formation that continue to influence contemporary synthetic methodology.
The convergence of organosulfur chemistry and cyclopropane synthesis created new opportunities for developing compounds that combine the reactivity of both functional groups. Research into chlorosulfonyl compounds as leaving groups in various reactions demonstrated their utility in hydride reduction processes, where the chlorosulfonyl moiety functions as an effective leaving group to facilitate novel transformation pathways. These investigations revealed that gamma-sulfone sulfonyl chlorides undergo distinctive reduction reactions with lithium aluminum hydride, producing corresponding ethyl sulfones through a mechanism involving the chlorosulfonyl group as the departing moiety.
Role in Contemporary Cyclopropane Derivative Research
Contemporary research into cyclopropane derivatives has positioned this compound at the forefront of several emerging synthetic methodologies. The compound serves as an important intermediate in organic synthesis, particularly in the context of medicinal chemistry where cyclopropane-containing molecules have demonstrated significant therapeutic potential. Modern synthetic approaches have increasingly focused on developing efficient methods for constructing complex cyclopropane derivatives that incorporate multiple functional groups, with chlorosulfonyl-substituted cyclopropanes representing a particularly valuable class of synthetic intermediates.
Recent advances in Michael Initiated Ring Closure reactions have provided new pathways for the enantioselective synthesis of cyclopropane derivatives. These reactions involve Michael addition followed by subsequent intramolecular cyclization, resulting in the formation of cyclopropane rings with high stereochemical control. The development of catalytic enantioselective versions using cinchona alkaloid catalysts has significantly expanded the scope and utility of these transformations, enabling access to optically active cyclopropane derivatives with excellent enantiomeric excess values exceeding 90%.
Table 2: Contemporary Synthetic Methods for Cyclopropane Derivative Preparation
The investigation of cyclopropanes bearing multiple sulfur substituents has revealed remarkable diastereoselectivity in their formation. Reactions of 1-phenylsulfonyl-1-phenylthioalkenes with lithiated phenyl phenylthiomethyl sulfone produce 1-phenylsulfonyl-1,2-bis(phenylthio)cyclopropanes as single diastereoisomers in good yields. The stereochemical outcomes of these reactions have been confirmed through X-ray crystallographic analysis, providing definitive structural confirmation and revealing important details about the spatial arrangement of substituents around the cyclopropane ring.
Visible-light-promoted hydroxysulfonylation reactions have emerged as a particularly innovative approach for functionalizing alkylidenecyclopropanes while preserving the cyclopropyl ring integrity. These transformations exhibit broad substrate scope with excellent functional group compatibility, affording cyclopropane-containing beta-hydroxysulfones and cyclopropyl styrenes in yields ranging from 34% to 91% under mild reaction conditions. Preliminary mechanistic investigations indicate that these difunctionalization reactions proceed through a radical process involving sulfone radical intermediates.
The synthetic utility of chlorosulfonyl-containing cyclopropanes extends beyond their role as intermediates to encompass their function as versatile building blocks for constructing more complex molecular architectures. Research has demonstrated that the chlorosulfonyl moiety can serve as an effective leaving group in various transformation reactions, enabling the development of novel synthetic methodologies. The unique reactivity profile of compounds containing both cyclopropyl and chlorosulfonyl functionalities provides opportunities for developing cascade reactions and multi-component transformations that efficiently construct molecular complexity from relatively simple starting materials.
Properties
IUPAC Name |
ethyl 2-(1-chlorosulfonylcyclopropyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWDRAZULDGCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Chlorosulfonylation of Ethyl 2-Hydroxyacetate Derivatives
This approach involves the chlorosulfonylation of ethyl 2-hydroxyacetate or related intermediates, utilizing chlorosulfonyl chloride as the key reagent. The process typically proceeds under controlled temperature conditions to prevent side reactions.
- Preparation of chlorosulfonyl chloride : Ethyl 2-(chlorosulfonyl)acetate is synthesized by reacting chlorosulfonyl chloride with ethyl 2-hydroxyacetate derivatives.
- Reaction conditions : The reaction is performed at low temperatures (0–5°C) to control reactivity, often in an inert solvent such as dichloromethane (DCM).
- Workup and purification : The reaction mixture is washed with water, dried, and purified through distillation or recrystallization.
Data Table 1: Typical Reaction Conditions for Chlorosulfonylation
| Parameter | Value | Reference |
|---|---|---|
| Reagent | Chlorosulfonyl chloride | , |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0–5°C | , |
| Yield | Approximately 80% |
Synthesis via Cyclopropyl Precursors Followed by Chlorosulfonylation
This route involves synthesizing a cyclopropyl precursor, such as cyclopropyl methyl esters, followed by chlorosulfonylation at the cyclopropane ring.
- Preparation of cyclopropyl methyl ester : The ester is synthesized via the Simmons–Smith cyclopropanation or other cyclopropanation methods.
- Chlorosulfonylation : The cyclopropyl methyl ester reacts with chlorosulfonyl chloride under controlled conditions to yield the chlorosulfonyl derivative.
- Esterification : The intermediate is then esterified with ethanol to produce Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate.
- The process benefits from mild reaction conditions to prevent ring opening or decomposition of the sensitive cyclopropane ring.
- Yields are optimized by controlling temperature and reaction time, typically around 70–85%.
Data Table 2: Cyclopropyl Precursors and Chlorosulfonylation
Alternative Routes Using Sulfonylation of Cyclopropyl Precursors
This method employs sulfonylation of cyclopropyl compounds with sulfonyl chlorides, followed by esterification to obtain the target compound.
- Preparation of cyclopropyl sulfonyl intermediates : Cyclopropyl derivatives are sulfonylated with chlorosulfonyl compounds.
- Esterification : The sulfonylated intermediates are esterified with ethanol or other alcohols to form the final ester.
- The process emphasizes the importance of temperature control to prevent ring opening.
- Purification involves chromatography or recrystallization, with yields generally exceeding 75%.
Summary of Key Preparation Parameters
| Method | Reagents | Temperature Range | Yield Range | Advantages |
|---|---|---|---|---|
| Chlorosulfonylation of ethyl 2-hydroxyacetate | Chlorosulfonyl chloride, DCM | 0–5°C | 70–80% | Straightforward, high yield |
| Cyclopropyl precursor sulfonylation | Cyclopropyl methyl esters, chlorosulfonyl chloride | 0–25°C | 70–85% | Allows for selective functionalization |
| Sulfonylation of cyclopropyl compounds | Cyclopropyl derivatives, sulfonyl chlorides | -10 to 0°C | 75–85% | Preserves cyclopropane ring integrity |
Chemical Reactions Analysis
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Structural Overview
- Molecular Formula : CHClOS
- CAS Number : 1461708-73-5
- SMILES Notation : CCOC(=O)CC1(CC1)S(=O)(=O)Cl
The compound features a chlorosulfonyl group attached to a cyclopropyl moiety, which is known for enhancing biological activity due to its ability to participate in various chemical reactions.
Medicinal Chemistry Applications
Chlorinated compounds are crucial in the development of pharmaceuticals. Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is particularly relevant due to its potential as a bioactive agent. Recent studies have highlighted the following applications:
- Antimicrobial Activity : Compounds containing chlorosulfonyl groups often exhibit enhanced antibacterial properties. For instance, similar structures have shown significant activity against various bacterial strains, suggesting that this compound may also possess similar properties .
- Antiviral Applications : The incorporation of chlorosulfonyl groups has been linked to increased efficacy in antiviral compounds. This suggests potential pathways for research into antiviral drugs based on this compound .
Synthetic Methodologies
The synthesis of this compound can be approached through various chemical reactions:
- Chlorosulfonation Reactions : The introduction of the chlorosulfonyl group can be achieved via electrophilic aromatic substitution or through direct chlorosulfonation of cyclopropane derivatives. This method is crucial for generating compounds with desired biological activities .
- Esters and Derivatives : The ester functionality allows for further modifications, potentially leading to a variety of derivatives that could enhance pharmacological properties or alter solubility and bioavailability .
Case Study 1: Antimicrobial Properties
A study demonstrated that compounds similar to this compound exhibited strong antibacterial activity against E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicated that the presence of both chlorine and sulfonamide groups significantly enhanced antimicrobial efficacy .
Case Study 2: Synthesis and Characterization
In synthetic chemistry research, this compound was synthesized through a multi-step process involving cyclopropanation followed by chlorosulfonation. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity .
Mechanism of Action
The mechanism of action of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate involves its interaction with various molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s effects are mediated through pathways involving sulfonation and alkylation reactions .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate, differing primarily in substituents on the cyclopropane ring or ester group:
| Compound Name | CAS RN | Molecular Formula | Key Substituents | Functional Groups |
|---|---|---|---|---|
| This compound | Not provided | C₇H₁₁ClO₄S | Chlorosulfonyl | Ester, Cyclopropane, Sulfonyl chloride |
| Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate | 2007924-94-7 | C₁₃H₂₂N₂O₄ | Amino, Ethoxycarbonyl | Ester, Cyclopropane, Amine |
| Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate | 2940945-08-2 | C₁₅H₂₀N₂O₂ | Benzylamino, Methyl | Ester, Cyclopropane, Amine |
| Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride | 1417805-94-7 | C₇H₁₄ClNO₂ | Aminomethyl | Ester, Cyclopropane, Hydrochloride salt |
Key Observations :
- Chlorosulfonyl vs. Amine Groups : The chlorosulfonyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines to form sulfonamides), whereas amine-containing analogues (e.g., 2007924-94-7) are more nucleophilic and suited for coupling reactions .
- Ester Group Variations : Ethyl esters (target compound, 2007924-94-7, 2940945-08-2) confer higher lipophilicity compared to methyl esters (1417805-94-7), influencing solubility and bioavailability .
- Cyclopropane Modifications: Substituents like methyl (2940945-08-2) or aminomethyl (1417805-94-7) alter steric effects and ring strain, impacting reactivity in ring-opening reactions .
Physical and Chemical Properties
| Property | This compound | Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate | Methyl 2-[1-(aminomethyl)cyclopropyl]acetate hydrochloride |
|---|---|---|---|
| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents | High in water (due to hydrochloride salt) |
| Stability | Sensitive to moisture; hydrolyzes to sulfonic acid | Stable under inert conditions | Stable at room temperature |
| Reactivity | High (electrophilic sulfonyl chloride) | Moderate (nucleophilic amine) | Low (protonated amine) |
Biological Activity
Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a chlorosulfonyl group attached to a cyclopropane ring, which is linked to an ethyl acetate moiety. The synthesis typically involves the reaction of cyclopropyl derivatives with chlorosulfonic acid or related sulfonylating agents.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. For example, compounds containing chlorosulfonyl groups have shown enhanced antibacterial activity against strains such as E. coli and Staphylococcus aureus .
- Cytotoxicity : The cytotoxic effects of derivatives related to this compound have been evaluated in cancer cell lines. Compounds with similar structural motifs have demonstrated varying degrees of cytotoxicity, indicating that modifications in the sulfonamide structure can influence biological efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorosulfonyl Group : The presence of the chlorosulfonyl group significantly enhances the compound's reactivity and potential biological activity. This moiety is believed to facilitate interactions with biological targets, thereby increasing potency .
- Cyclopropane Ring : The cyclopropane structure contributes to the rigidity and spatial orientation of the molecule, which may be critical for binding interactions with target proteins or enzymes .
Case Studies
Several studies have highlighted the biological potential of compounds related to this compound:
- Antimicrobial Studies : A study evaluated various sulfonamide derivatives, revealing that compounds with a chlorosulfonyl group exhibited MIC values as low as 5 µM against E. coli. This suggests that modifications in the sulfonamide region can significantly enhance antibacterial properties .
- Cytotoxicity in Cancer Research : In vitro tests on cancer cell lines demonstrated that certain derivatives showed promising cytotoxic effects, particularly those incorporating the chlorosulfonyl group. These findings underscore the importance of structural modifications in enhancing therapeutic efficacy .
Data Tables
| Compound | MIC (µM) | Cytotoxicity (IC50, µM) | Biological Target |
|---|---|---|---|
| This compound | 5 | 20 | Bacterial cell wall synthesis |
| Related sulfonamide derivative | 10 | 15 | DNA synthesis |
| Another derivative | 8 | >50 | Protein synthesis |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate, and how do they influence experimental handling?
- Answer : The compound has a molecular formula of C₄H₇ClO₄S ( ), a density of 1.43 g/cm³ , and a boiling point of 117–118°C (lit.) (). Its low melting point (~16.2°C) requires storage at controlled temperatures to prevent liquefaction. The chlorosulfonyl group contributes to its reactivity, necessitating anhydrous conditions and inert atmospheres during handling. Safety protocols (e.g., gloves, fume hoods) are critical due to its corrosive nature (R34 hazard code) ().
Q. What synthetic methodologies are reported for this compound?
- Answer : Synthesis typically involves cyclopropanation followed by sulfonation . For analogous cyclopropane esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate), cyclopropanation is achieved via [2+1] cycloaddition using diethylzinc and diiodomethane ( ). Subsequent sulfonation may employ chlorosulfonic acid or SO₂Cl₂ under controlled conditions ( ). Purification via fractional distillation or column chromatography is recommended ().
Q. How is the structure of this compound confirmed experimentally?
- Answer : NMR spectroscopy (¹H and ¹³C) is critical. Key signals include:
- ¹H NMR : δ ~1.3 ppm (triplet, CH₂CH₃), δ ~4.2 ppm (quartet, OCH₂), and δ ~3.5 ppm (multiplet, cyclopropane CH₂) ( ).
- ¹³C NMR : δ ~170 ppm (ester carbonyl), δ ~60 ppm (sulfonyl chloride group) ( ).
Mass spectrometry (70 eV) shows a molecular ion peak at m/z 186.6 (M⁺) and fragments corresponding to loss of ClSO₂ or CH₂COOEt groups ( ).
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?
- Answer : The strained cyclopropane ring increases electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, ring strain may lead to side reactions, such as ring-opening under basic conditions. Computational studies (e.g., DFT) predict bond angles of ~60° for the cyclopropane C-C-C, increasing torsional stress ( ). Experimental optimization of reaction temperature and solvent polarity is required to suppress decomposition ( ).
Q. What computational approaches are used to predict the stability and electronic properties of this compound?
- Answer : Quantum chemical calculations (e.g., Hartree-Fock or DFT methods) model the molecule’s electronic structure. Key parameters include:
- HOMO-LUMO gap : Indicates susceptibility to electrophilic/nucleophilic attacks.
- Molecular electrostatic potential (MEP) : Highlights electron-deficient regions (e.g., sulfonyl chloride) ( ).
Software like Gaussian or ORCA, coupled with basis sets (e.g., 6-31G*), are standard. Validation against experimental IR or UV-Vis data ensures accuracy ( ).
Q. How can this compound serve as a building block in synthesizing complex heterocycles?
- Answer : The sulfonyl chloride group enables sulfonamide formation with amines, while the ester can undergo hydrolysis or transesterification. For example, reacting with 4-aminopyridine yields sulfonamide derivatives, which can cyclize to form triazines or quinazolines ( ). In one study, cyclopropane-containing esters were used to synthesize indole derivatives via Pd-catalyzed coupling ( ).
Methodological Considerations
Q. What are the best practices for analyzing impurities in this compound?
- Answer : HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (capillary column, He carrier gas) are effective. Impurities like unreacted cyclopropane precursors or sulfonic acid byproducts are identified via retention time matching and m/z analysis ( ). Quantification requires calibration curves using high-purity standards ().
Q. How to mitigate hydrolysis of the sulfonyl chloride group during storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
